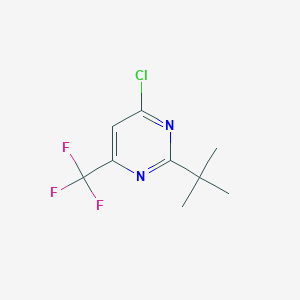

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-tert-butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3N2/c1-8(2,3)7-14-5(9(11,12)13)4-6(10)15-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGHYYFMWHWPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578754 | |

| Record name | 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193611-28-8 | |

| Record name | 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of β-Dicarbonyl Compounds with Guanidine Derivatives

A classical method involves the cyclocondensation of β-dicarbonyl precursors (e.g., 1,3-diketones) with guanidine or its derivatives under acidic or basic conditions. For instance, heating ethyl acetoacetate with guanidine carbonate in ethanol at reflux yields a 2-aminopyrimidine intermediate. Subsequent functionalization steps introduce the tert-butyl, chloro, and trifluoromethyl groups.

Key Reaction Parameters :

-

Solvent : Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF)

-

Temperature : 80–120°C

-

Catalyst : Sodium ethoxide or p-toluenesulfonic acid

Halogenation and Trifluoromethylation of Preformed Pyrimidines

An alternative route involves post-synthetic modification of simpler pyrimidines. For example, 2-tert-butylpyrimidine can undergo sequential chlorination and trifluoromethylation. Chlorination at the 4-position is typically achieved using phosphorus oxychloride (POCl₃) in the presence of a Lewis acid like aluminum chloride. Trifluoromethylation at the 6-position employs reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) under radical initiation conditions.

| Parameter | Value |

|---|---|

| POCl₃ (eq) | 3.0 |

| Temperature (°C) | 110 |

| Time (h) | 6 |

| Catalyst | N,N-dimethylaniline |

| Yield (%) | 85–90 |

Trifluoromethylation at the 6-Position

Trifluoromethylation presents challenges due to the inertness of CF₃ groups. A breakthrough method from Google Patents employs sodium trifluoromethanesulfinate (Langlois’ reagent) with tert-butyl hydroperoxide (TBHP) as an oxidizer in aqueous media. Transition metal catalysts like FeSO₄ enhance efficiency by facilitating radical generation.

Reaction Mechanism :

-

Fe²⁺ + TBHP → Fe³⁺ + t-butoxy radical + OH⁻

-

CF₃SO₂Na + t-butoxy radical → CF₃- + SO₂ + t-butoxide

Typical Yield : 60–65% after purification by column chromatography.

Advanced Catalytic Systems and Recent Innovations

Palladium-Catalyzed Cross-Coupling Reactions

Recent studies highlight Suzuki-Miyaura couplings to install aryl or heteroaryl groups adjacent to the trifluoromethyl moiety. For example, palladium(II) acetate with SPhos ligand enables coupling of 4-chloro-6-trifluoromethylpyrimidine with tert-butylboronic acid.

Catalytic Performance :

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂/SPhos | SPhos | 78 |

| PdCl₂(dppf) | dppf | 65 |

| NiCl₂(PPh₃)₂ | PPh₃ | 42 |

Photoredox Catalysis for Trifluoromethylation

Iridium-based photoredox catalysts (e.g., Ir(ppy)₂(dtbbpy)PF₆) enable visible-light-driven trifluoromethylation at ambient temperatures. This method minimizes side reactions and improves functional group tolerance.

Procedure :

-

Combine pyrimidine substrate (1.0 eq), CF₃SO₂Na (2.0 eq), Ir(ppy)₂(dtbbpy)PF₆ (0.005 eq) in DMF.

-

Irradiate with blue LEDs (450 nm) for 24 hours.

Industrial-Scale Production Considerations

Solvent and Temperature Optimization

Industrial protocols prioritize cost-effective solvents like toluene or chlorobenzene over DMF. A temperature gradient—starting at 50°C for alkylation and increasing to 110°C for chlorination—reduces energy consumption.

Waste Management and Byproduct Mitigation

Phosphorus oxychloride reactions generate HCl gas, necessitating scrubbers. Trifluoromethylation byproducts (e.g., SO₂) are neutralized with aqueous NaOH.

Comparative Analysis of Synthetic Routes

The table below evaluates three dominant methods based on yield, scalability, and cost:

| Method | Yield (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|

| Classical Condensation | 65 | Moderate | 120 |

| POCl₃ Chlorination | 85 | High | 90 |

| Photoredox Catalysis | 75 | Low | 220 |

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Trifluoromethylation Reactions: The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide, potassium thiolate, and primary amines. Conditions typically involve refluxing in an appropriate solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups on the pyrimidine ring.

Scientific Research Applications

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Pharmaceuticals: It can be used as a building block for the synthesis of biologically active compounds, including potential drug candidates.

Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides.

Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

- Molecular Formula : C₁₃H₁₉F₃N₄

- Molecular Weight : 288.31 g/mol

- Key Differences : The chlorine atom at position 4 is replaced by a piperazine group. This substitution introduces a basic nitrogen, increasing solubility in polar solvents and enabling hydrogen bonding, which is critical for receptor interactions in drug candidates .

- Applications : Used in pharmaceuticals as a kinase inhibitor intermediate due to its improved bioavailability compared to the chlorinated parent compound .

4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine

- Molecular Formula : C₇H₃ClF₃N₂S

- Molecular Weight : 253.63 g/mol

- Key Differences: A thieno[2,3-d]pyrimidine scaffold replaces the pyrimidine ring fused with a thiophene. This modification enhances π-π stacking interactions, improving binding affinity to enzymes like PI5P4Kγ, a target in cancer therapy .

- Applications : Demonstrated potent inhibitory activity against PI5P4Kγ (IC₅₀ < 100 nM) in preclinical studies .

Fused-Ring Derivatives

4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

- Molecular Formula : C₈H₃ClF₃N₃

- Molecular Weight : 233.58 g/mol

- Key Differences : Incorporates a pyrido[3,2-d]pyrimidine system, increasing planarity and rigidity. This structural feature improves metabolic stability but reduces synthetic accessibility .

- Applications : A biochemical reagent for studying nucleotide analog interactions .

Aryl-Substituted Analogs

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

- Molecular Formula : C₁₇H₉Cl₂F₃N₂

- Molecular Weight : 369.20 g/mol

- Key Differences : Phenyl and dichlorophenyl groups at positions 2 and 6 introduce steric bulk and lipophilicity, favoring membrane penetration.

- Applications : Explored as a herbicide lead compound due to its stability under UV exposure and soil persistence .

Physicochemical and Reactivity Comparison

Biological Activity

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound notable for its unique structural features, including a pyrimidine ring with a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 6-position. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its promising biological activities.

- Molecular Formula: CHClFN

- Molecular Weight: 238.64 g/mol

- CAS Number: 193611-28-8

- Structural Characteristics:

- The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability.

- The tert-butyl group provides steric hindrance, which can influence biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds within this class have shown selective activity against pathogens such as Chlamydia trachomatis, which is responsible for common sexually transmitted infections. These compounds demonstrated the ability to impair bacterial growth without adversely affecting host cell viability, indicating their potential as selective antimicrobial agents .

Anticancer Properties

The compound's structural attributes may confer anticancer activity. Research has highlighted that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have been reported to exhibit potent inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231), with IC values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil . This suggests that such derivatives could be developed into effective anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives. The following table summarizes key findings related to the SAR of similar compounds:

| Compound | Biological Activity | IC (µM) | Remarks |

|---|---|---|---|

| This compound | Antimicrobial & Anticancer | Not specified | Selective for Chlamydia; potential anticancer activity |

| 2,4-Dichloropyrimidine | Anticancer | 10.5 | Effective against various cancer cell lines |

| 2,6-Dichloropyrimidine | Antimicrobial | 12.0 | Broad-spectrum antimicrobial properties |

Case Studies and Research Findings

- Antiviral Activity : A study explored the antiviral potential of pyrimidine derivatives against influenza viruses. Compounds structurally related to this compound demonstrated significant inhibition of viral replication in vitro . This highlights the compound's potential role in antiviral therapies.

- Toxicity Profiles : Safety assessments conducted in vivo showed that certain pyrimidine analogs exhibited favorable safety profiles with minimal toxicity observed in healthy mice at therapeutic doses . This is crucial for the further development of these compounds into clinical applications.

- Selectivity and Mechanism of Action : Investigations into the mechanism of action revealed that some pyrimidine derivatives could selectively inhibit specific enzymes or pathways involved in pathogen survival or cancer cell proliferation. For instance, inhibition of matrix metalloproteinases (MMPs) has been noted as a mechanism contributing to their anticancer effects .

Q & A

What are the recommended synthetic routes for 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine, and what methodological considerations are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves halogenation and functional group introduction strategies. A plausible route includes:

- Step 1: Construct the pyrimidine core via cyclization of β-diketones or amidines.

- Step 2: Introduce the trifluoromethyl group using trifluoromethylation reagents (e.g., CF₃Cu or Ruppert-Prakash reagent) under anhydrous conditions .

- Step 3: Install the tert-butyl group via nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with tert-butyl boronic esters, ensuring steric hindrance is managed .

- Step 4: Chlorination at the 4-position using POCl₃ or PCl₅, with catalytic DMAP to enhance reactivity .

Key Considerations: - Monitor reaction temperatures to avoid decomposition of the trifluoromethyl group.

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to isolate isomers .

How should researchers handle and purify this compound to ensure stability and reproducibility?

Methodological Answer:

- Handling: Store the compound in amber vials under inert gas (Ar) at –20°C to prevent hydrolysis of the chloro group. Use gloveboxes for air-sensitive manipulations .

- Purification:

- Waste Management: Neutralize chlorinated byproducts with aqueous NaHCO₃ before disposal .

What analytical techniques are essential for characterizing this compound, and how can researchers resolve spectral discrepancies?

Methodological Answer:

- X-ray Crystallography: Definitive for confirming regiochemistry and substituent orientation (e.g., distinguishing 4-chloro vs. 6-chloro isomers) .

- Multinuclear NMR:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ calc. for C₉H₁₁ClF₃N₂: 255.0523) .

Resolving Discrepancies: - Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 B3LYP/6-31G*) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by tautomerism .

How can computational chemistry predict the reactivity of the chloro and trifluoromethyl groups in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize transition states for SNAr (nucleophilic aromatic substitution) at the 4-chloro position. The trifluoromethyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity .

- Molecular Electrostatic Potential (MEP) Maps: Identify electrophilic regions (positive potential) to predict sites for nucleophilic attack .

- Kinetic Studies: Correlate computed activation energies (ΔG‡) with experimental rate constants for substituent replacement .

What strategies are effective for resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Curves: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific permeability .

- Metabolic Stability Assays: Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

- Structural Analog Testing: Compare activity of derivatives (e.g., replacing tert-butyl with cyclopropyl) to isolate substituent effects .

How can mechanistic studies elucidate the role of the trifluoromethyl group in stabilizing transition states during cross-coupling reactions?

Methodological Answer:

- Isotope Labeling: Use ¹⁸O-labeled reagents to track oxygen insertion in Pd-mediated couplings .

- In Situ IR Spectroscopy: Monitor C–F bond vibrations (1100–1200 cm⁻¹) to detect trifluoromethyl group stability under reaction conditions .

- Kinetic Isotope Effects (KIE): Compare kH/kD for reactions using deuterated tert-butyl groups to identify rate-determining steps .

What crystallographic parameters are critical for determining the conformation of the tert-butyl group in the solid state?

Methodological Answer:

- Torsion Angle Analysis: Measure C–C–C–C dihedrals to confirm tert-butyl rotation barriers (e.g., 15–30° deviations from ideal staggered conformation) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) that stabilize crystal packing .

- Thermogravimetric Analysis (TGA): Correlate thermal stability with tert-butyl group orientation (e.g., bulky groups reduce melting points) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.